molecular formula C9H8N2O2 B1601729 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 80537-08-2

2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1601729
Key on ui cas rn: 80537-08-2
M. Wt: 176.17 g/mol
InChI Key: BPDIACCVSJFNFN-UHFFFAOYSA-N
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Patent
US09139589B2

Procedure details

To a solution of ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (5.6 g, 24 mmol) in methanol (40 mL, 1000 mmol) was added aqueous sodium hydroxide solution (5.0 mL, 8 M) and the mixture heated to 4° C. for 60 h. The reaction was allowed to cool, hydrochloric acid (5.0 mL, 12 M) and water (150 mL) was added to give a colorless precipitate. The solid was filtered, washed with water and dried in a vacuum oven to give crude 2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, 2.63 g. A suspension of 2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (2.0 g, 11 mmol), in Acetonitrile (120 mL) and water (60 mL) was degassed and [I,I-Bis(trifluoroacetoxy)iodo]benzene (2.90 g, 6.74 mmol) was added and the reaction heated under argon to 60 C for 15 min. Gave a clear solution. N-Bromosuccinimide (2.40 g, 13.5 mmol) was added and the solution was stirred at 60° C. for 30 minutes under an atmosphere of argon. The color turned dark. The reaction was heated for a further 30 min, allowed to cool, concentrated to remove acetonitrile and the aqueous extracted with EtOAc (3×50 ml). The organics were combined, washed with ascorbic acid solution, water, dried (MgSO4) and concentrated. The product was purified by column chromatography on silica gel eluting with DCM to 0.5% MeOH in DCM. The title compound was isolated as an off white solid, 0.56 g. LC/MS (FA) ES+ 210.9, 212.9.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
[I,I-Bis(trifluoroacetoxy)iodo]benzene
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10](C(O)=O)=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1.[Br:14]N1C(=O)CCC1=O>>[Br:14][C:10]1[C:2]([CH3:1])=[N:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NN2C(C=CC=C2)=C1C(=O)O
Step Two
Name
[I,I-Bis(trifluoroacetoxy)iodo]benzene
Quantity
2.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 60° C. for 30 minutes under an atmosphere of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in Acetonitrile (120 mL) and water (60 mL) was degassed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated under argon to 60 C for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Gave a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for a further 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove acetonitrile
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
washed with ascorbic acid solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel eluting with DCM to 0.5% MeOH in DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NN2C1C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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